Propanediamide, N,N'-bis(2-aminoethyl)- Propanediamide, N,N'-bis(2-aminoethyl)-
Brand Name: Vulcanchem
CAS No.: 26144-45-6
VCID: VC19688730
InChI: InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13)
SMILES:
Molecular Formula: C7H16N4O2
Molecular Weight: 188.23 g/mol

Propanediamide, N,N'-bis(2-aminoethyl)-

CAS No.: 26144-45-6

Cat. No.: VC19688730

Molecular Formula: C7H16N4O2

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Propanediamide, N,N'-bis(2-aminoethyl)- - 26144-45-6

Specification

CAS No. 26144-45-6
Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
IUPAC Name N,N'-bis(2-aminoethyl)propanediamide
Standard InChI InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13)
Standard InChI Key VESQKMRAHSVRFB-UHFFFAOYSA-N
Canonical SMILES C(CNC(=O)CC(=O)NCCN)N

Introduction

Structural and Nomenclature Considerations

The compound’s systematic IUPAC name, N,N'-bis(2-aminoethyl)-1,3-propanediamine, reflects its branched aliphatic polyamine structure. The central propane chain (C3) is flanked by two ethylenediamine moieties, each terminating in primary amine groups. This arrangement distinguishes it from linear polyamines like spermidine or spermine, which feature sequential amine groups along a single carbon chain .

Key structural features:

  • Backbone flexibility: The 1,3-propanediamine core allows conformational flexibility, enhancing its ability to coordinate metal ions.

  • Amine density: Four amine groups (two primary, two secondary) enable multidentate ligand behavior, particularly in copper(II) chelation .

Synthetic Routes and Optimization

Condensation-Based Synthesis

The primary synthetic route involves condensation reactions between ethylenediamine derivatives and 1,3-propanediamine. A representative method includes:

  • Reactants: Ethylenediamine and acrylonitrile in a 1:2–2.5 molar ratio.

  • Solvent: Monohydric alcohols (e.g., ethanol, methanol) at 60–120% of the total reactant mass .

  • Conditions: Gradual acrylonitrile addition over 2–6 hours at 30–70°C, followed by GC monitoring to confirm reaction completion .

This yields N,N'-bis(cyanoethyl)-1,3-propanediamine, which undergoes catalytic hydrogenation to the final product.

Hydrogenation Step

The cyanoethyl intermediate is hydrogenated using:

  • Catalyst: Raney nickel (25 g per 400 g intermediate) .

  • Conditions: 55–70°C under 1.5–2.0 MPa hydrogen pressure .

  • Additives: Solid alkali (e.g., NaOH) to neutralize byproducts .

Optimization parameters:

  • Molar ratios: Excess ethylenediamine ensures complete acrylonitrile conversion.

  • Purification: Silica gel chromatography with ethyl acetate/methanol gradients achieves ~71% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Chloroform-d, δ ppm):

    • Methylene protons adjacent to amine groups: 2.5–3.0 (CH₂-NH₂) .

    • Central propane backbone methylenes: 1.5–2.0 .

  • ¹³C NMR:

    • Cyano carbons in intermediates: 120–125 ppm .

    • Amine-bearing carbons: 40–50 ppm .

Mass Spectrometry

  • Electron Ionization (EI): Molecular ion peak at m/z 164.29 (C7H24N4+\text{C}_7\text{H}_{24}\text{N}_4^+) confirms molecular weight .

  • Fragmentation: Loss of amine groups (NH2-\text{NH}_2) generates peaks at m/z 147.22 and 130.15 .

Fourier-Transform Infrared (FT-IR)

  • N-H stretching: 3200–3400 cm⁻¹ (primary/secondary amines) .

  • C-N vibrations: 1250–1350 cm⁻¹ .

Comparative Analysis with Structural Analogs

CompoundAmine GroupsBackbone LengthKey Distinction
1,3-Propanediamine2C3Lacks ethylenediamine branches
Norspermidine3C4Linear chain with lower amine density
N,N'-Bis(3-aminopropyl)-1,2-ethylenediamine4C2Shorter backbone, higher rigidity

The ethylenediamine branches in N,N'-bis(2-aminoethyl)-1,3-propanediamine enhance metal-chelation capacity compared to linear analogs, though backbone flexibility reduces host-guest binding stability relative to spermine .

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